molecular formula C10H11BrO2 B2457167 Methyl 2-(4-bromophenyl)propanoate CAS No. 83636-46-8

Methyl 2-(4-bromophenyl)propanoate

Cat. No.: B2457167
CAS No.: 83636-46-8
M. Wt: 243.1
InChI Key: KZWKRXZFJWFHSR-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a methyl ester derivative of 2-(4-bromophenyl)propanoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-bromophenyl)propanoate can be synthesized through the esterification of 4-bromophenylacetic acid. The process involves the reaction of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.

Major Products Formed

    Substitution: Formation of 2-(4-substituted phenyl)propanoates.

    Reduction: Formation of 2-(4-bromophenyl)propanol.

    Oxidation: Formation of 2-(4-bromophenyl)propanoic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group in the compound play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)propanoate
  • Methyl 2-(4-fluorophenyl)propanoate
  • Methyl 2-(4-iodophenyl)propanoate

Uniqueness

Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 2-(4-bromophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : Approximately 243.1 g/mol
  • Structural Features : The compound features a brominated phenyl group attached to a propanoate moiety, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its unique structural characteristics, particularly the bromine atom and the ester functional group. These features facilitate various interactions with biological targets, including:

  • Enzyme Interaction : The compound can act as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
  • Receptor Binding : It may interact with specific receptors within cells, potentially modulating signaling pathways critical for various physiological processes.
  • Formation of Active Metabolites : Upon metabolic transformation, this compound can generate active metabolites that exhibit enhanced biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, derivatives of this compound were tested against the HepG2 cell line, revealing varying degrees of cytotoxicity. The following table summarizes the IC50 values obtained from these studies:

CompoundIC50 (µg/mL)Activity Level
This compound28.399Moderate
Sorafenib5.971High
6a (2,3-Dimethyl phenyl derivative)13.004High

The results indicate that while this compound exhibits some anticancer properties, it is less potent compared to established agents like Sorafenib .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeatureBiological Activity
Methyl 2-(4-chlorophenyl)propanoateChlorine instead of BromineModerate activity
Methyl 2-(4-fluorophenyl)propanoateFluorine instead of BromineLower activity
Methyl 2-(4-iodophenyl)propanoateIodine instead of BromineHigher lipophilicity

The presence of the bromine atom in this compound is believed to enhance its chemical reactivity and potentially its biological efficacy compared to compounds with lighter halogens like chlorine or fluorine .

Case Studies and Research Findings

  • Synthesis and Characterization : A study demonstrated the synthesis of this compound using ultrasound-assisted methods, which improved yield and reaction time compared to traditional synthesis techniques .
  • In Silico Modeling : Computational studies have modeled the interaction of this compound with various biological targets, providing insights into its potential therapeutic applications and guiding further experimental investigations .
  • Pharmacological Screening : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, contributing valuable data towards its development as a potential anticancer agent .

Properties

IUPAC Name

methyl 2-(4-bromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWKRXZFJWFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83636-46-8
Record name methyl 2-(4-bromophenyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of compound 68a (7.5 g, 0.032 mol) in THF (100 mL), 1 M THF solution of NaHMDS (36 mL, 0.036 mol) was added dropwise at 0 C. The resulting solution was allowed to warm to room temperature and stirred for 1 h before cooling back down to 0° C. The cooled reaction mixture was treated dropwise with iodomethane (5.1 g, 0.035 mol). The ice-water bath was removed and stirring was continued for an additional hour at room temperature. The reaction was then quenched by the addition of water (50 mL). The reaction mixture was extracted with EtOAc (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to afford compound 68b as a yellow oil. Mass Spectrum (GCMS, ESI pos.): Calcd. for C10H11BrO2: 242.0 (M). found: 242.0.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of lithium diisopropylamide (2 mol/L, 22 mL, 44 mmol) in tetrahydrofuran (80 mL) was dropwise a solution of methyl 2-(4-bromophenyl)acetate (10 g, 44 mmol) in tetrahydrofuran (20 mL) at −78° C. The mixture solution was stirred for 0.5 hour at that temperature, then iodomethane (8 g, 56 mmol) was added. The mixture was stirred for 10 minutes at −78° C., then was removed from the cooling bath and stirred for 0.5 hour. The reaction was quenched with sat. ammonium chloride, then diluted with ethyl acetate, washed with water, The organic layer concentrated to dry, purified by column chromatography (silica-gel, petroleum:ethyl acetate=20:1) to give methyl 2-(4-bromophenyl)propanoate as a colorless oil (10 g, 91%). 1H NMR (300 MHz, CDCl3): δ 7.44 (d, J=9 Hz, 2H), 7.17 (d, J=9 Hz, 2H), 3.65-3.70 (m, 4H), 1.48 (d, J=6 Hz, 3H).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of methyl 2-(4-bromophenyl)acetate, 7-d, (1.0 g, 4.4 mmol) in THF (5 mL) was cooled to −78° C. under nitrogen, and slowly treated with LDA (2 M in THF, 2.2 mL, 4.4 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 30 min, and then a solution of iodomethane (0.6 g, 4.4 mmol) in THF (10 mL) was added dropwise and the mixture was stirred at −78° C. for another 30 min and then warmed up slowly to room temperature and stirred overnight. The reaction mixture was concentrated and then crush ice was added. Then the mixture was added saturated aqueous ammonium chloride (10 mL) and extracted by EA. Combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound, 7-e, (650 mg, 61%). 1H NMR (300 MHz, CDCl3) δ1.49 (d, J=7.2 Hz, 2H), 3.67-3.72 (m, 4H), 7.17 (d, J=8.4 Hz, 2H), 7.44 (d, J=8.4 Hz, 2H). LC-MS (M+H)+ 243, 245.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
61%

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